Roflupram
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Overview
Description
Roflupram is a novel phosphodiesterase 4 inhibitor. It has gained attention for its potential therapeutic applications, particularly in the treatment of neuroinflammatory and neurodegenerative diseases such as Parkinson’s disease. Phosphodiesterase 4 inhibitors like this compound work by modulating the levels of cyclic adenosine monophosphate (cAMP) within cells, which plays a crucial role in various cellular processes .
Preparation Methods
The synthesis of roflupram involves several steps, typically starting with the preparation of key intermediates. The synthetic routes often include reactions such as nitration, reduction, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to produce this compound on a larger scale .
Chemical Reactions Analysis
Roflupram undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Roflupram has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the modulation of cAMP levels and its effects on various cellular processes. In biology and medicine, this compound has shown promise in treating neuroinflammatory and neurodegenerative diseases by inhibiting the production of pro-inflammatory factors and protecting neuronal cells from apoptosis . Additionally, this compound has been investigated for its potential to enhance cognitive function and reduce symptoms of depression .
Mechanism of Action
The mechanism of action of roflupram involves the inhibition of phosphodiesterase 4, which leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins involved in cellular signaling pathways. This compound has been shown to modulate the activity of key proteins such as p38 mitogen-activated protein kinase (MAPK) and Parkin, which play crucial roles in neuroprotection and the regulation of mitochondrial function .
Comparison with Similar Compounds
Roflupram is similar to other phosphodiesterase 4 inhibitors, such as roflumilast and cilomilast. it has unique properties that make it particularly effective in certain applications. For example, this compound has been shown to have a higher selectivity for specific phosphodiesterase 4 subtypes, which may result in fewer side effects compared to other inhibitors . Additionally, this compound’s ability to modulate multiple signaling pathways simultaneously makes it a versatile compound for research and therapeutic applications.
Conclusion
This compound is a promising compound with a wide range of applications in scientific research and medicine. Its ability to modulate cAMP levels and influence various cellular processes makes it a valuable tool for studying neuroinflammatory and neurodegenerative diseases. With ongoing research, this compound may continue to reveal new therapeutic potentials and contribute to advancements in the treatment of various conditions.
Properties
Molecular Formula |
C16H20F2O4 |
---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3 |
InChI Key |
IXURVUHDDXFYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2 |
Origin of Product |
United States |
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